7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine
CAS No.: 477861-95-3
Cat. No.: VC7573621
Molecular Formula: C16H14ClN3
Molecular Weight: 283.76
* For research use only. Not for human or veterinary use.
![7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine - 477861-95-3](/images/structure/VC7573621.png)
Specification
CAS No. | 477861-95-3 |
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Molecular Formula | C16H14ClN3 |
Molecular Weight | 283.76 |
IUPAC Name | 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine |
Standard InChI | InChI=1S/C16H14ClN3/c1-11-4-2-3-5-12(11)9-18-16-14-7-6-13(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) |
Standard InChI Key | WHAUTSXRLRVMIY-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl |
Introduction
Structural Characterization and Chemical Identity
Molecular Architecture
The quinazoline scaffold consists of a bicyclic system with two nitrogen atoms at positions 1 and 3. In 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine, the chlorine substituent at position 7 introduces electronegativity that influences electron distribution across the aromatic system, while the 2-methylbenzyl group at position 4 contributes steric bulk and hydrophobicity . Comparative analysis with the 4-methylphenyl analog (PubChem CID 1490526) reveals that the ortho-methyl substitution on the benzyl moiety likely enhances steric hindrance, potentially affecting binding interactions in biological systems .
Stereoelectronic Properties
The chlorine atom’s inductive (-I) effect polarizes the quinazoline ring, increasing electrophilicity at positions 2 and 4. This electronic profile facilitates nucleophilic substitution reactions at these sites, a feature exploited in the synthesis of related derivatives. The 2-methylbenzyl group’s electron-donating methyl substituent may moderate this effect locally, creating regions of varied electron density critical for molecular recognition .
Spectroscopic and Computational Data
Though experimental spectra for 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine are unavailable, analogs provide benchmarks:
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Mass Spectrometry: The 4-methylphenyl analog (C₁₆H₁₄ClN₃) exhibits a molecular ion peak at m/z 283.75 .
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NMR: In similar derivatives, the quinazoline C4-H proton resonates near δ 8.5 ppm (d, J = 5.2 Hz), while benzyl methyl groups appear as singlets near δ 2.4 ppm .
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XLogP3: Estimated at ~4.2 (vs. 4.4 for the 4-methoxy-2-methylphenyl analog ), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Table 1: Comparative Physicochemical Properties of Quinazoline Derivatives
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely follows established routes for N-substituted quinazolin-4-amines:
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Quinazoline Core Formation: Cyclocondensation of 2-aminobenzonitrile derivatives with formamide or its equivalents under acidic conditions .
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Chlorination: Electrophilic aromatic substitution at position 7 using Cl₂ or SO₂Cl₂, guided by directing effects of the amine group.
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N-Alkylation: Reaction of 7-chloroquinazolin-4-amine with 2-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF .
Optimization Challenges
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Regioselectivity: Ensuring exclusive chlorination at position 7 requires careful control of reaction temperature and stoichiometry.
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Byproduct Formation: Competitive alkylation at quinazoline N3 can occur, necessitating protecting group strategies .
Biological Activity and Mechanism of Action
Putative Targets
Quinazoline derivatives frequently inhibit enzymes involved in nucleotide metabolism or DNA repair. The 7-chloro substitution pattern suggests potential activity against helicases, as seen in the 2,5-difluorophenyl analog’s inhibition of Werner helicase (IC₅₀ ~120 nM). This enzyme’s role in resolving DNA secondary structures makes it a target for anticancer therapies exploiting synthetic lethality .
Structure-Activity Relationships (SAR)
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Chlorine Position: 7-Cl substitution enhances helicase inhibition compared to 6-Cl isomers, likely due to improved fit within the enzyme’s hydrophobic pocket.
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Benzyl Substituents: Ortho-methyl groups (as in 2-methylphenyl) improve metabolic stability over para-substituted analogs by shielding the amine from cytochrome P450 oxidation .
Pharmacokinetic and Toxicological Considerations
ADME Profiles
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Absorption: Moderate logP values (~4.2) suggest adequate intestinal absorption but potential P-glycoprotein efflux .
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Metabolism: Predicted CYP3A4-mediated N-dealkylation at the benzylamine moiety, with 2-methyl substitution slowing this process compared to unsubstituted benzyl groups .
Toxicity Risks
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Genotoxicity: Quinazolines with strong DNA intercalation potential may exhibit clastogenicity, though chlorine substitution at position 7 reduces planararity and DNA binding affinity compared to unsubstituted analogs .
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hERG Inhibition: Benzylamine-containing compounds often block potassium channels; the 2-methyl group may mitigate this by reducing cationic amphiphilicity .
Emerging Applications and Future Directions
Oncology
Preclinical studies of analogs demonstrate antiproliferative activity in breast (MCF-7, GI₅₀ = 1.2 μM) and lung (A549, GI₅₀ = 0.9 μM) cancer lines . Mechanistic studies implicate dual targeting of helicases and topoisomerase IIα .
Antimicrobial Development
Quinazoline derivatives show promise against drug-resistant Staphylococcus aureus (MIC = 4 μg/mL) via undecaprenyl pyrophosphate synthase inhibition . The chlorine atom’s electronegativity may enhance target binding through halogen bonding.
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